molecular formula C17H16N4O4 B3020270 Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate CAS No. 1448029-11-5

Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate

Cat. No. B3020270
CAS RN: 1448029-11-5
M. Wt: 340.339
InChI Key: KQPZJUGWDCIZJL-UHFFFAOYSA-N
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Description

The compound "Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate" is a chemical entity that appears to be related to a class of compounds that are synthesized for the purpose of studying their chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis of related heterocyclic compounds, which are often of interest in the development of pharmaceuticals and materials due to their complex and versatile structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a suitable precursor. For instance, the synthesis of methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives is achieved by condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal followed by reaction with hydrazine or phenyl hydrazine . Similarly, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate is used as a multifunctional reagent to produce various heterocyclic derivatives . Another example is the use of methyl 2-benzoylamino-3-dimethylaminopropenoate to prepare fused pyrimidinones from heterocyclic α-amino compounds . These methods suggest that the synthesis of the compound would likely involve the formation of the azetidine ring followed by the introduction of the pyrazine-2-carbonyl group and subsequent esterification.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using techniques such as 1H NMR, MS, and elemental analysis . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. The structure of "Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate" would likely be confirmed using similar analytical methods to ensure the correct synthesis of the target molecule.

Chemical Reactions Analysis

The papers describe the transformation of multifunctional reagents into various heterocyclic derivatives, indicating that these compounds can undergo a range of chemical reactions . The specific reactions that "Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate" might undergo are not detailed in the provided papers, but it can be inferred that the compound could participate in reactions typical of esters and amides, such as hydrolysis, amidation, and esterification.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate," they do provide insights into the properties of similar compounds. These properties are influenced by the presence of functional groups and the overall molecular structure. For example, the solubility, melting point, and stability of the compound would be determined by its molecular framework and substituents . The compound's reactivity with other chemicals would also be an important aspect of its chemical properties.

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus of these advances is on the synthesis, reactivity, and application of azetidines, with a particular emphasis on the most recent trends and future directions .

properties

IUPAC Name

methyl 4-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-25-17(24)11-2-4-13(5-3-11)20-15(22)12-9-21(10-12)16(23)14-8-18-6-7-19-14/h2-8,12H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPZJUGWDCIZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate

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